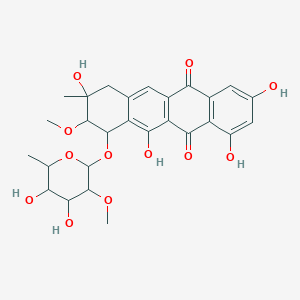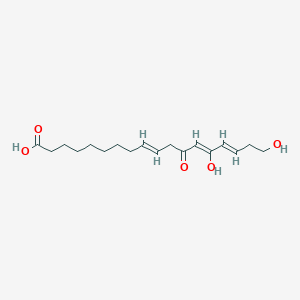
Cibaric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cibaric acid, also known as cibarate, belongs to the class of organic compounds known as lineolic acids and derivatives . These are derivatives of lineolic acid, a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions . The systematic name of this compound is 14,18-dihydroxy-12-oxo-9E,13Z,15E-octadecatrienoic acid .
Molecular Structure Analysis
The molecular formula of this compound is C18H28O5 . It has 23 heavy atoms, no rings, no aromatic rings, 14 rotatable bonds, a Van der Waals molecular volume of 350.71, a topological polar surface area of 94.83, 3 hydrogen bond donors, and 5 hydrogen bond acceptors .
Aplicaciones Científicas De Investigación
1. Biological Activities in Mushrooms
Cibaric acid, identified in the fruit bodies of Cantharellus cibarius (chanterelle) and C. tubaeformis, demonstrates very weak antimicrobial and cytotoxic activity. It is formed as a response to injury in these mushrooms. Notably, this compound is inactive in the Ames test for mutagenicity and is destroyed during cooking, suggesting no significant risk to consumers from C. cibarius consumption (Anke, Morales, & Sterner, 1996).
2. Role in Hyperbaric Oxygen Therapy
There is currently no direct research associating this compound specifically with hyperbaric oxygen therapy or its outcomes. However, the broader field of hyperbaric oxygen therapy involves various studies assessing the therapy's effectiveness in different medical conditions, such as cerebral ischemia, chronic wound healing, and diabetic foot ulcers. These studies explore the therapeutic potential of hyperbaric oxygen in enhancing tissue oxygenation and promoting healing, albeit without specific reference to this compound (Denisova & Yashkov, 2022), (Alleva et al., 2005), (Fedorko et al., 2016).
3. Impact on Oral Health
Weissella cibaria, a bacterium named after the Cantharellus cibarius mushroom, demonstrates significant effects on oral health. Strains of W. cibaria inhibit the formation of Streptococcus mutans biofilm, which is crucial in dental caries development. Clinical studies show the efficacy of W. cibaria in reducing plaque formation and improving oral hygiene (Kang et al., 2006).
Direcciones Futuras
Propiedades
Número CAS |
130523-93-2 |
|---|---|
Fórmula molecular |
C12H13NO3 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
(9Z,13Z,15E)-14,18-dihydroxy-12-oxooctadeca-9,13,15-trienoic acid |
InChI |
InChI=1S/C18H28O5/c19-14-10-9-12-17(21)15-16(20)11-7-5-3-1-2-4-6-8-13-18(22)23/h5,7,9,12,15,19,21H,1-4,6,8,10-11,13-14H2,(H,22,23)/b7-5-,12-9+,17-15- |
Clave InChI |
LFTUCYCUYUJMJB-HNBCEUTISA-N |
SMILES isomérico |
C(CCC/C=C/CC(=O)/C=C(/C=C/CCO)\O)CCCC(=O)O |
SMILES |
C(CCCC=CCC(=O)C=C(C=CCCO)O)CCCC(=O)O |
SMILES canónico |
C(CCCC=CCC(=O)C=C(C=CCCO)O)CCCC(=O)O |
melting_point |
69.5-70.5°C |
Descripción física |
Solid |
Sinónimos |
14,18-dihydroxy-12-oxo-9,13,15-octadecatrienoic acid cibaric acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4Z,15Z)-8,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,10,11,12,17-octamethyl-3,10,18,19,21,24-hexahydrocorrin-3-yl]propanoic acid](/img/structure/B235941.png)
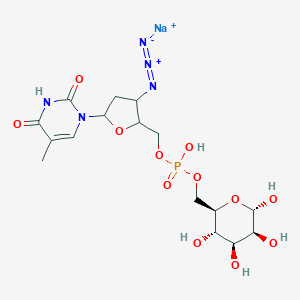
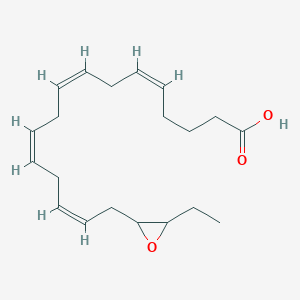

![N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide](/img/structure/B235959.png)
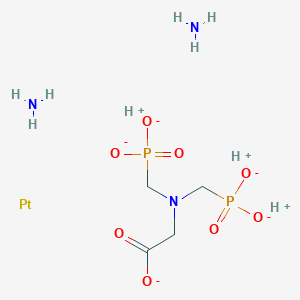
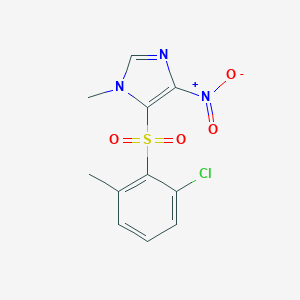

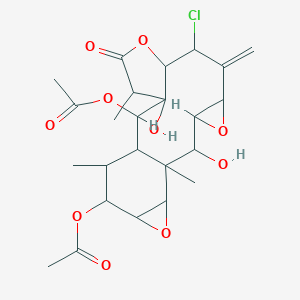
![2-[2-Amino-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B236036.png)
